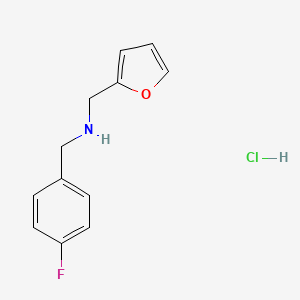

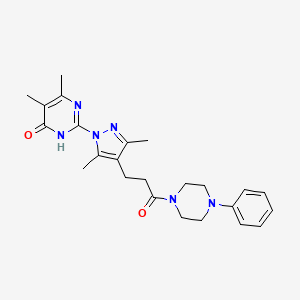

![molecular formula C20H31N5O2 B2720466 4-butyl-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide CAS No. 899945-06-3](/img/structure/B2720466.png)

4-butyl-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the crude material was purified by automated flash chromatography on a 60 g Analogix silica gel cartridge, by first preadsorbing onto silica gel, and eluted using a 0 -> 20% B gradient over 20 min, where A: DCM and B: 80:20:2 DCM / MeOH / NH4OH .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, the molecular formula of tert-Butylamine is CHN with an average mass of 73.137 Da and a monoisotopic mass of 73.089149 Da .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 331.414 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole using simple reagents. Its full name is tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. The title compound serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Biological Activity and Natural Product Precursor

Indole derivatives, including those containing alkyne, enyne, or diene moieties at the 4-position, play a significant role in the synthesis of biologically active natural products. These compounds are found in plants, bacteria, and fungi. The synthesized compound falls into this category and may contribute to the development of novel drugs or therapeutic agents. Indole derivatives have been associated with various activities, such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory effects .

Antibacterial Properties

While specific studies on this compound are limited, related indole derivatives have been screened for antibacterial activity. It would be worthwhile to investigate whether this compound exhibits similar properties against Gram-positive and Gram-negative bacterial strains .

PDE4 Inhibition

The research group of Jeon has disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases. Although not directly related to our compound, understanding its potential as a PDE4 inhibitor could provide insights into its pharmacological applications .

Solvent-Free Synthesis

Efficient one-pot two-step synthesis methods have been reported for related compounds. Investigating similar synthetic routes for our compound could enhance its practical applicability .

Other Potential Applications

While the literature is sparse on this specific compound, exploring its interactions with various biological targets, enzymatic pathways, and cellular processes could reveal additional applications. Consider investigating its effects on specific receptors, enzymes, or signaling pathways.

Wirkmechanismus

The mechanism of action of similar compounds has been investigated. For instance, a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases that is >800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM) has been reported .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Zukünftige Richtungen

The future directions of research involving similar compounds have been suggested. For instance, 1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was the most active compound with ATP IC 50 values from 6 to 18 μM against all strains in the presence of Q203, making it a good chemical probe for interrogation the function of the mycobacterial Cyt-bd under various physiological conditions .

Eigenschaften

IUPAC Name |

4-butyl-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O2/c1-5-6-7-14-8-10-15(11-9-14)18(26)23-24-13-21-17-16(19(24)27)12-22-25(17)20(2,3)4/h12-15H,5-11H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWBOIFWXZVMFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

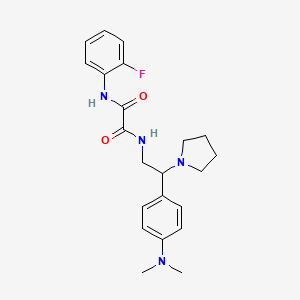

![N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)

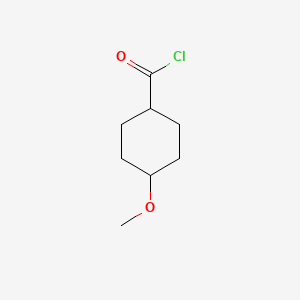

![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)

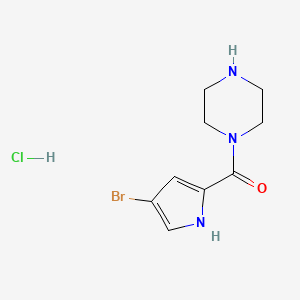

![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)

![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2720395.png)

![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)

![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2720403.png)

![(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2720406.png)